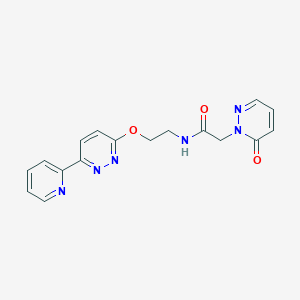

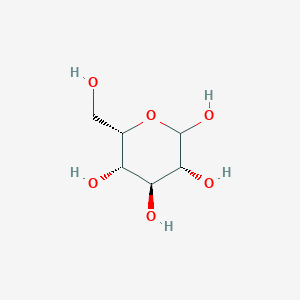

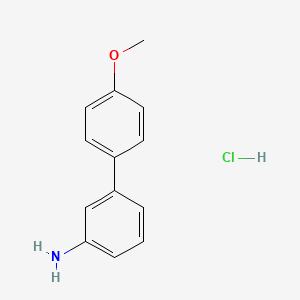

![molecular formula C20H18Cl2N2O6S B2950574 ethyl 2-{2,4-dichloro-5-[6,7-dimethoxy-4-oxo-2-sulfanyl-3(4H)-quinazolinyl]phenoxy}acetate CAS No. 400088-23-5](/img/structure/B2950574.png)

ethyl 2-{2,4-dichloro-5-[6,7-dimethoxy-4-oxo-2-sulfanyl-3(4H)-quinazolinyl]phenoxy}acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a derivative of quinazoline, a class of organic compounds with a two-ring structure, containing a benzene ring fused to a pyrimidine ring . It has several functional groups, including an ester group (from the ethyl acetate part), a sulfanyl group, and a dichlorophenyl group .

Molecular Structure Analysis

The molecular structure would be complex due to the presence of multiple functional groups and aromatic rings. The dichlorophenyl group would contribute to the overall polarity of the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties would depend on the exact structure and stereochemistry of the compound. Factors such as polarity, molecular weight, and the presence of aromatic rings and functional groups would all influence properties like solubility, melting point, and reactivity .Aplicaciones Científicas De Investigación

Antimicrobial Activity

This compound could potentially exhibit antimicrobial properties due to the presence of the quinazolinyl moiety. Quinazoline derivatives have been known to possess significant antimicrobial activity . The ethyl acetate group attached to the quinazolinyl structure could enhance its lipophilicity, potentially improving its ability to penetrate microbial cell membranes and exert its antimicrobial effects.

Antitumor Activity

The quinazolinyl group is also associated with antitumor properties. The dimethoxy groups on the quinazoline ring could contribute to the cytotoxicity against tumor cells. This compound might be investigated for its efficacy in inhibiting the growth of various cancer cell lines, leveraging its potential to interfere with cell signaling pathways .

Antiviral Applications

Compounds containing the 1,3,5-triazine core have shown antiviral activities. The triazine moiety in this compound could be explored for its use in the development of new antiviral drugs, particularly targeting viruses that have developed resistance to current medications .

Agricultural Chemicals

The structural similarity of this compound to certain triazine-based herbicides suggests that it could be developed as a new class of herbicides. Its application in agriculture could be explored, focusing on its selectivity and biodegradability to ensure environmental safety .

Photostabilizers for Polymers

Triazine derivatives are known to act as photostabilizers for polymers. This compound could be used to enhance the durability of polymers against UV radiation, which is particularly useful in extending the life of plastics exposed to sunlight .

Aromatase Inhibitors

Some triazine derivatives have shown significant aromatase inhibitory activity. This compound could be studied for its potential use in the treatment of hormone-sensitive cancers, such as breast cancer, by inhibiting the enzyme aromatase, which is crucial for estrogen production .

Mecanismo De Acción

Propiedades

IUPAC Name |

ethyl 2-[2,4-dichloro-5-(6,7-dimethoxy-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)phenoxy]acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18Cl2N2O6S/c1-4-29-18(25)9-30-15-8-14(11(21)6-12(15)22)24-19(26)10-5-16(27-2)17(28-3)7-13(10)23-20(24)31/h5-8H,4,9H2,1-3H3,(H,23,31) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWISDASFZXTVCV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=C(C=C(C(=C1)N2C(=O)C3=CC(=C(C=C3NC2=S)OC)OC)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18Cl2N2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 2-{2,4-dichloro-5-[6,7-dimethoxy-4-oxo-2-sulfanyl-3(4H)-quinazolinyl]phenoxy}acetate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

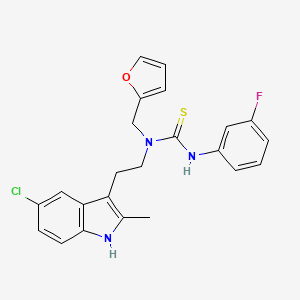

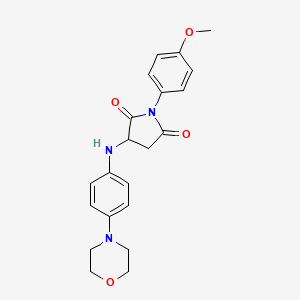

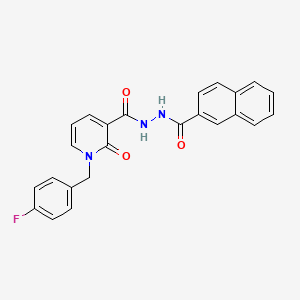

![3-((1-(2-(benzo[d]isoxazol-3-yl)acetyl)piperidin-4-yl)methyl)-4-(2-fluorophenyl)-1H-1,2,4-triazol-5(4H)-one](/img/structure/B2950492.png)

![4-butyl-1-((2-chloro-6-fluorobenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2950496.png)